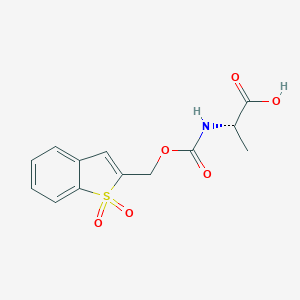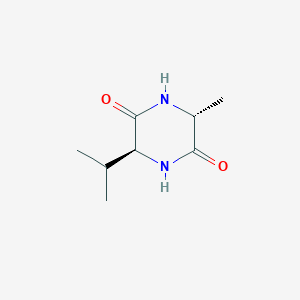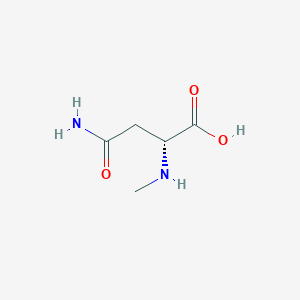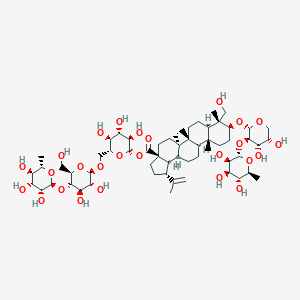![molecular formula C7H9N3O B176538 6-ethoxy-1H-imidazo[1,2-b]pyrazole CAS No. 197356-43-7](/img/structure/B176538.png)
6-ethoxy-1H-imidazo[1,2-b]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological activity. This compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of 6-ethoxy-1H-imidazo[1,2-b]pyrazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific proteins or enzymes in cells.
Biochemical and Physiological Effects:
Studies have shown that 6-ethoxy-1H-imidazo[1,2-b]pyrazole can modulate various biochemical and physiological processes in cells. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-ethoxy-1H-imidazo[1,2-b]pyrazole in lab experiments include its ease of synthesis, low toxicity, and potential biological activity. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 6-ethoxy-1H-imidazo[1,2-b]pyrazole. These include:
1. Investigating its potential use as a fluorescent probe for imaging in biological systems.
2. Studying its potential use as an anti-tumor agent in cancer therapy.
3. Elucidating its mechanism of action and identifying specific protein targets.
4. Developing more efficient synthesis methods for this compound.
5. Studying its potential use as an anti-microbial agent in the treatment of bacterial and fungal infections.
Conclusion:
In conclusion, 6-ethoxy-1H-imidazo[1,2-b]pyrazole is a promising compound with potential biological activity. Its ease of synthesis and low toxicity make it an attractive candidate for further study. Future research in this area may lead to the development of novel therapeutic agents for a range of diseases.
Synthesemethoden
The synthesis of 6-ethoxy-1H-imidazo[1,2-b]pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 3-ethyl-4-methyl-1-phenyl-1H-pyrazol-5-amine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Wissenschaftliche Forschungsanwendungen
6-ethoxy-1H-imidazo[1,2-b]pyrazole has been extensively studied for its potential biological activity. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use as a fluorescent probe for imaging.
Eigenschaften
CAS-Nummer |
197356-43-7 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
6-ethoxy-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C7H9N3O/c1-2-11-7-5-6-8-3-4-10(6)9-7/h3-5,9H,2H2,1H3 |
InChI-Schlüssel |
BGHSNLOTXPMATP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=NC=CN2N1 |
Kanonische SMILES |
CCOC1=CC2=NC=CN2N1 |
Synonyme |
1H-Imidazo[1,2-b]pyrazole, 6-ethoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(6-Amino-9H-purin-9-YL)-1-methylethoxy]methyl-triphosphate](/img/structure/B176457.png)


![6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B176465.png)




![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B176481.png)



